1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride
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Overview
Description
1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride is a chemical compound with the molecular formula C10H18Cl3N3. It is known for its unique structure, which includes a pyridine ring attached to a pyrrolidine ring via a methylene bridge.
Preparation Methods
The synthesis of 1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride typically involves several steps. One common method includes the reaction of pyridine-4-carboxaldehyde with pyrrolidine in the presence of a reducing agent to form the intermediate 1-(Pyridin-4-ylmethyl)pyrrolidine. This intermediate is then reacted with ammonia or an amine to form 1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine. Finally, the compound is converted to its trihydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in molecular biology research to study the interactions between small molecules and biological macromolecules.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring can also interact with biological macromolecules, affecting their structure and function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride can be compared with other similar compounds, such as:
1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine: This compound has a similar structure but with the pyridine ring attached at the 3-position instead of the 4-position.
1-(Pyridin-4-ylmethyl)pyrrolidin-2-amine: This compound has the pyrrolidine ring substituted at the 2-position instead of the 3-position.
1-(Pyridin-4-ylmethyl)pyrrolidin-3-ol: This compound has a hydroxyl group instead of an amine group at the 3-position of the pyrrolidine ring.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and pathways, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C10H18Cl3N3 |
---|---|
Molecular Weight |
286.6 g/mol |
IUPAC Name |
1-(pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride |
InChI |
InChI=1S/C10H15N3.3ClH/c11-10-3-6-13(8-10)7-9-1-4-12-5-2-9;;;/h1-2,4-5,10H,3,6-8,11H2;3*1H |
InChI Key |
PEJZIUXPHGUIFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)CC2=CC=NC=C2.Cl.Cl.Cl |
Origin of Product |
United States |
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